molecular formula C6H14S2 B2662172 4,4-Dimethyl-3-thia-1-pentanethiol CAS No. 57660-85-2

4,4-Dimethyl-3-thia-1-pentanethiol

Cat. No. B2662172
CAS RN: 57660-85-2
M. Wt: 150.3
InChI Key: WBOABOGBRQWNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-3-thia-1-pentanethiol is a chemical compound with the molecular formula C6H14S2 . It has a molecular weight of 150.305 .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-3-thia-1-pentanethiol is represented by the SMILES notation CC(C)(C)SCCS . The InChI representation is InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-3-thia-1-pentanethiol include a standard Gibbs free energy of formation (ΔfG°) of 64.99 kJ/mol, an enthalpy of formation at standard conditions (ΔfH°gas) of -95.57 kJ/mol, an enthalpy of fusion at standard conditions (ΔfusH°) of 12.05 kJ/mol, and an enthalpy of vaporization at standard conditions (ΔvapH°) of 41.21 kJ/mol . The compound has a log10 of water solubility (log10WS) of -2.40 and an octanol/water partition coefficient (logPoct/wat) of 2.448 . The critical pressure (Pc) is 3484.76 kPa, and the normal boiling point temperature (Tboil) is 465.09 K .

Scientific Research Applications

Molecular Vibrations and Thermodynamic Properties

Research by Scott and Crowder (1967) explores the molecular vibrations, conformational analyses, and chemical thermodynamic properties of cyclohexanethiol and 2,4-dimethyl-3-thiapentane, offering a foundation for understanding the physical and chemical behaviors of similar organosulfur compounds. This study provides essential thermodynamic data that could be relevant to applications involving "4,4-Dimethyl-3-thia-1-pentanethiol" (Scott & Crowder, 1967).

Photodecarbonylation Processes

Research by Resendiz, Taing, and Garcia‐Garibay (2007) demonstrates the use of nanocrystals to overcome the filtering effect of highly absorbing trace impurities in the photodecarbonylation of 1,3-dithiophenyl propanone. This innovative approach, utilizing nanocrystalline suspensions for improved reaction efficiency, showcases potential applications in the synthesis and manipulation of organosulfur compounds for advanced materials and chemical synthesis (Resendiz et al., 2007).

Solvent Compatibility in Microfluidic Devices

Lee, Park, and Whitesides (2003) discuss the compatibility of poly(dimethylsiloxane) (PDMS) with organic solvents, which is crucial for microreactors in organic reactions. Understanding the interaction of PDMS with various solvents expands the potential for microfluidic devices in chemical synthesis, including reactions involving organosulfur compounds like "4,4-Dimethyl-3-thia-1-pentanethiol" (Lee et al., 2003).

Synthesis and Characterization of Complex Molecules

Kafouris, Themistou, and Patrickios (2006) explore the synthesis and characterization of star polymers and cross-linked star polymer model networks with cores based on an asymmetric, hydrolyzable dimethacrylate cross-linker. This research into creating novel polymer structures could inform the development of new materials using "4,4-Dimethyl-3-thia-1-pentanethiol" for specialized applications (Kafouris et al., 2006).

properties

IUPAC Name

2-tert-butylsulfanylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOABOGBRQWNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-3-thia-1-pentanethiol

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